molecular formula C24H21F3N4O5S B11646361 (6Z)-6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11646361
M. Wt: 534.5 g/mol
InChI Key: RTEIJBVIRIXMQB-JZBIWTJYSA-N
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Description

The compound (6Z)-6-({3-ETHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structural features, including the presence of ethoxy and methoxy groups, a trifluoromethyl group, and a thiadiazolo ring system. These structural elements contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({3-ETHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often with the elimination of a small molecule such as water.

    Cyclization Reactions: These reactions are used to form the thiadiazolo ring system, a key structural feature of the compound.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow processes and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({3-ETHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal complexes). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(6Z)-6-({3-ETHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6Z)-6-({3-ETHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

(6Z)-6-({3-ETHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other similar compounds, such as dichloroanilines and other thiadiazolo derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties

List of Similar Compounds

    Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.

    Other Thiadiazolo Derivatives: Compounds containing the thiadiazolo ring system with various substituents.

Properties

Molecular Formula

C24H21F3N4O5S

Molecular Weight

534.5 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H21F3N4O5S/c1-3-34-19-12-14(7-8-18(19)36-10-9-35-16-6-4-5-15(13-16)33-2)11-17-20(28)31-23(29-21(17)32)37-22(30-31)24(25,26)27/h4-8,11-13,28H,3,9-10H2,1-2H3/b17-11-,28-20?

InChI Key

RTEIJBVIRIXMQB-JZBIWTJYSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=CC=CC(=C4)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=CC=CC(=C4)OC

Origin of Product

United States

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